Trp-glu

概要

説明

準備方法

合成経路と反応条件

G3335の合成は通常、L-トリプトファンとL-グルタミン酸のカップリングを伴います。このプロセスは、固相ペプチド合成(SPPS)または液相合成などの標準的なペプチド合成技術を使用して行うことができます。反応条件には、ペプチド結合の形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬の使用が含まれることがよくあります。

工業生産方法

工業規模では、G3335の製造は、ペプチドの効率的で高スループットな合成を可能にする自動ペプチド合成装置を用いる場合があります。これらのプロセスでは、望ましくない副反応を避けるために保護基を使用することが重要です。 合成後、化合物は通常、高性能液体クロマトグラフィー(HPLC)を使用して精製され、高い純度と収率が確保されます .

化学反応の分析

反応の種類

G3335は、次のようなさまざまな化学反応を起こします。

酸化: トリプトファン残基のインドール環は、特定の条件下で酸化される可能性があります。

還元: 還元反応は、グルタミン酸残基のカルボキシル基を標的にすることができます。

置換: アミノ基とカルボキシル基は、置換反応に参加して、元の化合物の誘導体を形成することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムが一般的な還元剤です。

置換: 目的の誘導体に応じて、さまざまなアシル化剤またはアルキル化剤を使用することができます。

主な生成物

これらの反応から生成される主な生成物には、インドール環の酸化誘導体、カルボキシル基の還元型、およびアミノ基またはカルボキシル基が修飾された置換誘導体があります。

科学研究への応用

G3335は、科学研究において幅広い用途があります。

化学: ペプチド合成およびペプチド結合形成を含む研究におけるモデル化合物として使用されます。

生物学: さまざまな生物学的プロセスにおいて重要な役割を果たすPPARγ活性を調節する役割について調査されています。

医学: PPARγを拮抗する能力により、糖尿病やその他の代謝性疾患の治療における潜在的な治療薬として研究されています。

科学的研究の応用

Pharmacological Applications

1.1 Antidiabetic Potential

Trp-Glu has been identified as a novel antagonist of peroxisome proliferator-activated receptor gamma (PPARgamma), which is crucial in managing diabetes and metabolic disorders. A study demonstrated that the dipeptide H-Trp-Glu-OH (G3335) effectively inhibits the action of PPARgamma agonists, such as rosiglitazone, thereby offering a potential pathway for developing new antidiabetic agents with fewer side effects. The binding affinity of G3335 to PPARgamma was reported to be , indicating a strong interaction that could be leveraged in drug design .

1.2 Antioxidant Properties

This compound has shown promising antioxidant capabilities, which can be harnessed in therapeutic applications. Research indicates that this dipeptide can scavenge free radicals and chelate metal ions, making it a candidate for preventing oxidative stress-related diseases. The structure-activity relationship analysis revealed that specific dipeptide properties contribute significantly to its antioxidant activity .

Biophysical Studies

2.1 Fluorescence Behavior

The photophysical properties of this compound have been extensively studied to understand its molecular conformation and interactions. Molecular dynamics simulations and fluorescence emission measurements indicate that the dipeptide exhibits unique fluorescence characteristics depending on its conformation. For instance, specific dihedral angles influence the fluorescence emission maxima, which can be related to charge transfer processes between the indole ring of tryptophan and the terminal amine of glutamic acid .

Antioxidant Activity Assessment

A detailed investigation into the antioxidant properties of this compound involved screening various peptides for their ability to scavenge free radicals and chelate metal ions. The results highlighted that this compound could effectively inhibit oxidative damage in human umbilical vein endothelial cells exposed to hydrogen peroxide by modulating apoptotic pathways .

| Peptide | Activity | Mechanism |

|---|---|---|

| This compound | Antioxidant | Scavenging ROS and enhancing SOD activity |

| GDMNP | Antioxidant | Metal ion chelation |

| YAVT | Antioxidant | Scavenging DPPH radicals |

Drug Delivery Mechanisms

The role of this compound in drug delivery systems has also been explored, particularly regarding peptide transporters. Research indicates that dipeptides like this compound can enhance the bioavailability of drugs by facilitating their transport across biological membranes .

作用機序

G3335は、グルコースおよび脂質代謝の調節に関与する核内受容体であるPPARγに選択的に結合することによってその効果を発揮します。PPARγを拮抗することにより、G3335は受容体の活性を阻害し、代謝プロセスに関与する遺伝子の発現の変化につながる可能性があります。 この機構により、G3335は代謝性疾患の新しい治療法の開発のための有望な候補となります .

類似の化合物との比較

類似の化合物

ロシグリタゾン: 2型糖尿病の治療に使用されるPPARγアゴニスト。

ピオグリタゾン: 同様の用途を持つ別のPPARγアゴニスト。

GW9662: G3335と同様にPPARγ拮抗薬ですが、結合特性が異なります。

G3335の独自性

G3335は、PPARγの選択的で可逆的な拮抗作用によりユニークであり、受容体を活性化するか、または不可逆的に阻害する他の化合物と区別されます。 この選択性と可逆性により、G3335は研究と潜在的な治療用途における貴重なツールとなっています .

具体的な質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

類似化合物との比較

Similar Compounds

Rosiglitazone: A PPARγ agonist used in the treatment of type 2 diabetes.

Pioglitazone: Another PPARγ agonist with similar applications.

GW9662: A PPARγ antagonist like G3335 but with different binding properties.

Uniqueness of G3335

G3335 is unique due to its selective and reversible antagonism of PPARγ, which distinguishes it from other compounds that either activate or irreversibly inhibit the receptor. This selectivity and reversibility make G3335 a valuable tool in research and potential therapeutic applications .

If you have any specific questions or need further details, feel free to ask!

生物活性

Tryptophan-glutamate (Trp-Glu) is a dipeptide that has garnered attention in biochemical research due to its potential biological activities. This article explores the various aspects of this compound's biological activity, including its role as a PPARγ antagonist, its effects on metabolic processes, and its implications in neurobiology and plant pathology.

This compound, or H-Trp-Glu-OH, is a dipeptide consisting of the amino acids tryptophan and glutamic acid. It is known for its interactions with various biological targets, particularly in the context of receptor modulation.

1. PPARγ Antagonism

This compound has been identified as a novel antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a critical target in metabolic diseases such as diabetes and obesity. Research indicates that this compound exhibits a binding affinity (K_D) of 8.34 µM to PPARγ, effectively blocking the action of agonists like rosiglitazone. The antagonistic activity was confirmed through various assays, including yeast two-hybrid assays and transactivation assays, demonstrating an IC50 value of 31.9 µM for reporter-gene expression repression .

2. Neurobiological Implications

Alterations in the levels of metabolites, including Trp and Glu, have been linked to mood disorders such as Major Depressive Disorder (MDD). Studies show that patients with MDD exhibit significant imbalances in the ratios of kynurenine to tryptophan (KYN/TRP) and glutamine to glutamate (Gln/Glu) . These findings suggest that this compound may play a role in neurotransmission and could be involved in the pathophysiology of depression.

3. Plant Pathology

This compound also has implications in plant biology, particularly concerning necrosis-inducing proteins from pathogens like Phytophthora capsici. These proteins can trigger cell death in host plants, affecting their defense mechanisms . The interaction between this compound and these necrosis-inducing proteins suggests potential avenues for developing plant resistance strategies.

1. Metabolite Ratios in MDD

A study involving metabolite profiling in MDD patients highlighted that treatment with antidepressants normalized the Gln/Glu ratio, which was significantly altered prior to treatment. This normalization was associated with improvements in mood and cognitive function .

2. PPARγ Activity

In a detailed investigation of this compound's antagonistic properties against PPARγ, researchers utilized surface plasmon resonance techniques to confirm binding interactions at an atomic level. The study provided insights into the molecular dynamics of this compound's action on PPARγ, emphasizing its potential as a lead compound for diabetes treatment .

Data Tables

| Study | Finding | Significance |

|---|---|---|

| Major Depressive Disorder Study | Altered Gln/Glu ratio before and after treatment | Indicates metabolic involvement in mood disorders |

| PPARγ Antagonism Research | K_D = 8.34 µM for this compound binding | Supports development of new antidiabetic agents |

| Plant Pathology Investigation | Necrosis induced by NLP proteins | Suggests potential for engineering plant resistance |

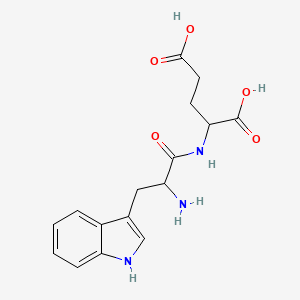

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIQCLSQVQBOQV-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394512 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36099-95-3 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。